2,2-Difluoro-2-(3-fluorophenyl)ethanamine hydrochloride
Overview
Description
2,2-Difluoro-2-(3-fluorophenyl)ethanamine hydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of two fluorine atoms and a fluorophenyl group attached to an ethanamine backbone, making it a valuable intermediate in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(3-fluorophenyl)ethanamine hydrochloride typically involves the reaction of 3-fluorobenzaldehyde with difluoroethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve efficient and cost-effective production. The reaction conditions are optimized to maximize yield and minimize by-products, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(3-fluorophenyl)ethanamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2,2-Difluoro-2-(3-fluorophenyl)ethanamine hydrochloride has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(3-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms play a crucial role in its reactivity and binding affinity to various receptors and enzymes. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoroethylamine hydrochloride: Similar in structure but lacks the fluorophenyl group.
3,3,3-Trifluoropropylamine: Contains three fluorine atoms but differs in the carbon chain length and functional groups.
2-Fluoroethylamine hydrochloride: Contains only one fluorine atom and differs in its reactivity and applications.
Uniqueness
2,2-Difluoro-2-(3-fluorophenyl)ethanamine hydrochloride stands out due to its unique combination of fluorine atoms and a fluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
2,2-Difluoro-2-(3-fluorophenyl)ethanamine hydrochloride is a compound that has attracted significant attention in medicinal chemistry due to its unique structural properties and potential biological activities. Characterized by the presence of two fluorine atoms and a fluorophenyl group, this compound serves as an important intermediate in various chemical syntheses and has been explored for its interactions with biological targets.
The compound's molecular structure can be represented as follows:
- Molecular Formula : C9H10ClF2N
- Molecular Weight : 203.63 g/mol
The presence of fluorine atoms significantly enhances the compound's lipophilicity and binding affinity to various biological receptors, making it a candidate for further pharmacological studies.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The difluoromethylene group influences the compound's reactivity and binding affinity, modulating various biological processes. Preliminary studies suggest that it may act on neurotransmitter systems, potentially influencing mood and cognitive functions.
Biological Activities
Research into the biological activities of this compound includes:
- Cytotoxicity : Initial in vitro studies indicate that this compound exhibits selective cytotoxic effects against certain cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13) cells.
- Neuroprotective Effects : The compound has also been investigated for its neuroprotective properties. In a study involving corticosterone-induced lesions in PC12 cells, it demonstrated protective effects at concentrations as low as 1.25 µM .
Study 1: Antidepressant Potential
In a scaffold-hopping study aimed at developing novel antidepressants, 2,2-Difluoro-2-(3-fluorophenyl)ethanamine was synthesized and evaluated for its effects on behavior in rodent models. The results indicated that this compound reduced immobility time in the forced swim test (FST), suggesting potential antidepressant activity .
Study 2: Inhibition of Nitric Oxide Synthase
Another study focused on the synthesis of potent neuronal nitric oxide synthase inhibitors where 2,2-Difluoro-2-(3-fluorophenyl)ethanamine was tested for its ability to cross cell membranes effectively. The findings revealed that this compound exhibited improved cell permeability compared to other derivatives, highlighting its potential as a therapeutic agent .
Properties
IUPAC Name |
2,2-difluoro-2-(3-fluorophenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N.ClH/c9-7-3-1-2-6(4-7)8(10,11)5-12;/h1-4H,5,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVGYGWXSMPKQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CN)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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